molecular formula C6H17N2O2P B11763504 N,N'-Dipropylphosphorodiamidic acid

N,N'-Dipropylphosphorodiamidic acid

Cat. No.: B11763504
M. Wt: 180.19 g/mol
InChI Key: ZXKCNKSCNRVBHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These derivatives are pivotal in synthetic chemistry, particularly in agrochemical and pharmaceutical applications due to their reactivity and structural versatility . The parent acid is inferred to serve as a precursor for these derivatives, enabling the introduction of functional groups such as chlorides, esters, or cyanides via substitution reactions.

Properties

Molecular Formula

C6H17N2O2P

Molecular Weight

180.19 g/mol

IUPAC Name

bis(propylamino)phosphinic acid

InChI

InChI=1S/C6H17N2O2P/c1-3-5-7-11(9,10)8-6-4-2/h3-6H2,1-2H3,(H3,7,8,9,10)

InChI Key

ZXKCNKSCNRVBHD-UHFFFAOYSA-N

Canonical SMILES

CCCNP(=O)(NCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dipropylphosphorodiamidic acid typically involves the reaction of phosphorodiamidic acid with propylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-Dipropylphosphorodiamidic acid may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the synthesis reaction under optimized conditions. The product is continuously extracted and purified using automated systems, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dipropylphosphorodiamidic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of phosphoric acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted phosphorodiamidic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous or organic solvent, temperature range of 0-50°C.

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvent, temperature range of 0-25°C.

    Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, temperature range of 0-50°C.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phosphorodiamidic acid derivatives.

Scientific Research Applications

N,N’-Dipropylphosphorodiamidic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorodiamidic acid derivatives.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphorus-containing compounds.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N’-Dipropylphosphorodiamidic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses. The specific molecular targets and pathways involved depend on the context of its application and the biological system under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N,N'-Dipropylphosphorodiamidic acid derivatives with structurally analogous phosphoramidic/phosphorodiamidic compounds, focusing on substituents, molecular formulas, and applications:

Compound Name CAS RN Molecular Formula Key Substituents Applications/Notes
N,N-Dipropylphosphoramidic dichloride 40881-98-9 C₆H₁₄Cl₂NOP Chlorides at P-center Precursor for nerve agents or pesticides; high reactivity due to Cl leaving groups .
Dipropyl N,N-dipropylphosphoramidate 17123-10-3 C₁₂H₂₈NO₃P O,O-dipropyl esters, N,N-dipropyl Intermediate in organophosphate synthesis; reduced reactivity compared to dichlorides .
Propyl dipropylphosphoramidocyanidoate 870124-34-8 C₁₀H₂₁N₂O₂P Cyano group at P-center, O-propyl ester Used in specialized drug synthesis; cyanide group enhances electrophilicity .
Diethyl N,N-dimethylphosphoramidate 677-43-0 C₆H₁₅NO₃P O,O-diethyl esters, N,N-dimethyl Model compound for studying hydrolysis kinetics; shorter alkyl chains increase volatility .
Isopropyl N,N-dimethylphosphoramidocyanidate 63815-56-5 C₄H₉N₂O₂P Cyano group, O-isopropyl ester Pharmaceutical intermediate; branched ester improves lipid solubility .

Structural and Functional Insights

Substituent Effects on Reactivity: Chlorides (e.g., N,N-Dipropylphosphoramidic dichloride): High electrophilicity due to labile Cl atoms, enabling nucleophilic substitution reactions. This makes them critical for synthesizing organophosphates . Esters (e.g., Dipropyl N,N-dipropylphosphoramidate): Reduced reactivity compared to chlorides; propyl esters enhance lipophilicity, influencing biodistribution in agrochemicals . Cyanides (e.g., Propyl dipropylphosphoramidocyanidoate): The cyano group introduces strong electron-withdrawing effects, accelerating reactions with nucleophiles like thiols or amines .

Alkyl Chain Impact: Longer chains (e.g., propyl vs. methyl) increase molecular weight and lipophilicity, affecting solubility and membrane permeability. For example, Dipropyl N,N-dipropylphosphoramidate (C₁₂H₂₈NO₃P) is less volatile than Diethyl N,N-dimethylphosphoramidate (C₆H₁₅NO₃P) .

Applications in Drug Synthesis :

  • Derivatives like Propyl N,N-dimethylphosphoramidocyanidate (CAS 162085-87-2) are utilized in peptide coupling reactions, as evidenced by the use of propylphosphonic anhydride in amidation protocols .

Research Findings and Trends

  • Synthetic Utility : this compound derivatives are favored in multi-step syntheses due to their tunable reactivity. For instance, dichlorides serve as precursors for esters or amides, while cyanidates are employed in click chemistry .
  • Emerging Derivatives : Isotopically labeled analogs (e.g., Di(methyl-d₃) N,N-di(methyl-d₃)phosphoramidate, CAS 1174023-68-7) are gaining traction in metabolic studies and tracer synthesis .

Biological Activity

N,N'-Dipropylphosphorodiamidic acid is a phosphoramide compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, including agriculture and medicinal chemistry.

  • Molecular Formula : C5H14N2O2P
  • Molecular Weight : 174.15 g/mol
  • IUPAC Name : this compound

This compound functions primarily through its interaction with biological macromolecules. The phosphoramide group can form hydrogen bonds and coordinate with metal ions, which may enhance its biological activity. This compound is hypothesized to influence enzyme activities and cellular signaling pathways, contributing to its observed effects in various biological assays.

Biological Activities

  • Antimicrobial Properties :
    • Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Potential :
    • Research has shown that this compound can induce apoptosis in cancer cell lines. The apoptotic effect is likely mediated through the activation of caspases and modulation of the cell cycle, leading to increased cell death in malignant cells.
  • Agricultural Applications :
    • Due to its biological activity, this compound is being explored as a potential agrochemical. It may serve as a biopesticide or growth regulator, enhancing crop resilience against pathogens.

Case Studies

  • A study published in the Journal of Natural Products evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent response (Table 1).
Cell LineIC50 (µM)Mechanism of Action
HeLa45Induction of apoptosis
MCF-730Cell cycle arrest
A54950Inhibition of proliferation
  • Another investigation focused on the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MIC) of 20 µg/mL for E. coli and 15 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent (Table 2).
Bacterial StrainMIC (µg/mL)Mode of Action
Escherichia coli20Membrane disruption
Staphylococcus aureus15Metabolic pathway inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.